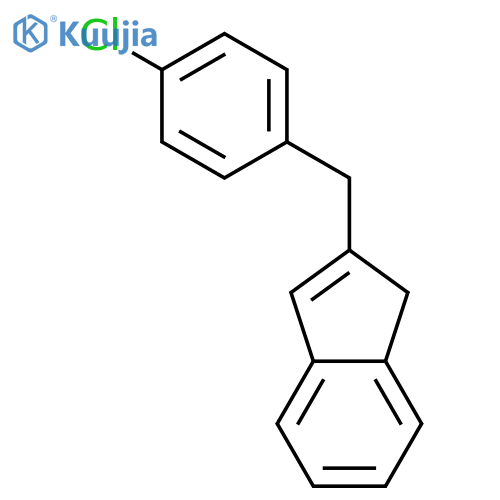Cas no 16392-77-1 (2-(4-Chlorobenzyl)-1H-indene)

2-(4-Chlorobenzyl)-1H-indene structure
商品名:2-(4-Chlorobenzyl)-1H-indene
2-(4-Chlorobenzyl)-1H-indene 化学的及び物理的性質
名前と識別子
-
- 2-(4-Chlorobenzyl)-1H-indene
- 2-[(4-chlorophenyl)methyl]-1H-indene
- 16392-77-1
- DTXSID801291363
- 1H-Indene, 2-[(4-chlorophenyl)methyl]-
-
- インチ: InChI=1S/C16H13Cl/c17-16-7-5-12(6-8-16)9-13-10-14-3-1-2-4-15(14)11-13/h1-8,10H,9,11H2
- InChIKey: WQTCHXLUUTYHSS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2CC(=CC2=C1)CC3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 240.0705781g/mol
- どういたいしつりょう: 240.0705781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 0Ų
2-(4-Chlorobenzyl)-1H-indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM268816-1g |
2-(4-Chlorobenzyl)-1H-indene |
16392-77-1 | 95% | 1g |
$*** | 2023-03-31 | |
| Alichem | A079000293-1g |
2-(4-Chlorobenzyl)-1H-indene |
16392-77-1 | 95% | 1g |
425.06 USD | 2021-06-15 | |
| Crysdot LLC | CD12135784-1g |
2-(4-Chlorobenzyl)-1H-indene |
16392-77-1 | 95+% | 1g |
$491 | 2024-07-24 |
2-(4-Chlorobenzyl)-1H-indene 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
16392-77-1 (2-(4-Chlorobenzyl)-1H-indene) 関連製品
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
